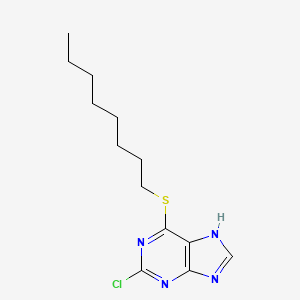
2-chloro-6-octylsulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-octylsulfanyl-7H-purine is a chemical compound with the molecular formula C13H19ClN4S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry due to its presence in nucleotides and nucleic acids. The compound features a chlorine atom at the 2-position and an octylsulfanyl group at the 6-position on the purine ring.
Vorbereitungsmethoden
The synthesis of 2-chloro-6-octylsulfanyl-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative that has a suitable leaving group at the 6-position.
Substitution Reaction: The octylsulfanyl group is introduced via a nucleophilic substitution reaction, where an octylthiol reacts with the purine derivative.
Chlorination: The chlorine atom is introduced at the 2-position through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
2-chloro-6-octylsulfanyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to remove the chlorine atom or modify the octylsulfanyl group.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-octylsulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies involving nucleic acids and nucleotide analogs.
Medicine: Research into its potential as an anticancer agent or antiviral compound is ongoing, given the biological significance of purine derivatives.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-6-octylsulfanyl-7H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and octylsulfanyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or interference with nucleic acid synthesis, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
2-chloro-6-octylsulfanyl-7H-purine can be compared with other purine derivatives, such as:
2-chloro-6-methylsulfanyl-7H-purine: Similar structure but with a methylsulfanyl group instead of an octylsulfanyl group.
2-chloro-6-ethylsulfanyl-7H-purine: Features an ethylsulfanyl group.
2-chloro-6-phenylsulfanyl-7H-purine: Contains a phenylsulfanyl group.
The uniqueness of this compound lies in the length and hydrophobic nature of the octylsulfanyl group, which can affect its solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
646510-47-6 |
|---|---|
Molekularformel |
C13H19ClN4S |
Molekulargewicht |
298.84 g/mol |
IUPAC-Name |
2-chloro-6-octylsulfanyl-7H-purine |
InChI |
InChI=1S/C13H19ClN4S/c1-2-3-4-5-6-7-8-19-12-10-11(16-9-15-10)17-13(14)18-12/h9H,2-8H2,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
HQXTWJWVHSGOGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=NC(=NC2=C1NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


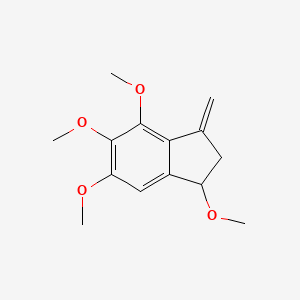
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)
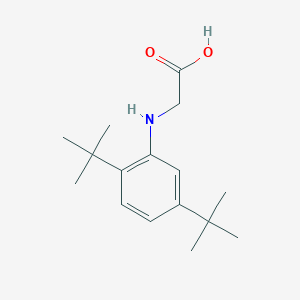
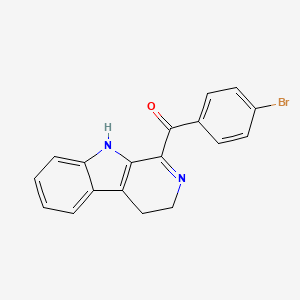
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene](/img/structure/B12603947.png)
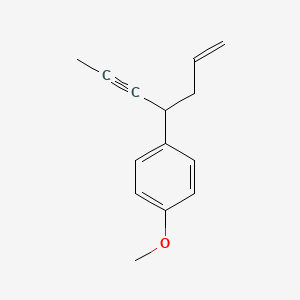
silane](/img/structure/B12603965.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
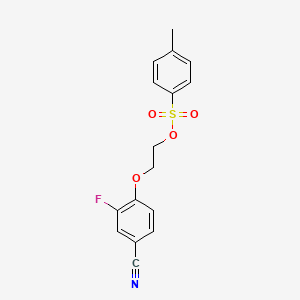
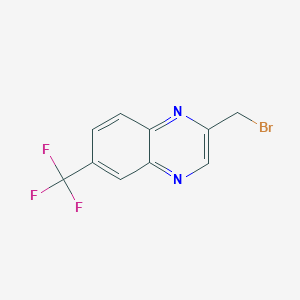
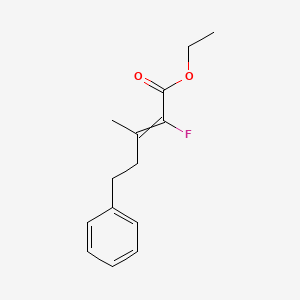
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)

